Bethanechol chloride Bethanechol chloride Bethanechol chloride is the chloride salt of bethanechol. A slowly hydrolysed muscarinic agonist with no nicotinic effects, it is used to increase smooth muscle tone, as in the gastrointestinal tract following abdominal surgery, treatment of gastro-oesophageal reflux disease, and as an alternative to catheterisation in the treatment of non-obstructive urinary retention. It has a role as a muscarinic agonist. It is a carbamate ester, a quaternary ammonium salt and a chloride salt. It contains a bethanechol.
Bethanechol Chloride is a synthetic quaternary ammonium base derivative, parasympathomimetic Bethanechol is a slowly hydrolyzed muscarinic agonist with no nicotinic effects. Generally used to increase smooth muscle tone, Bethanechol is used to treat reflux esophagitis and to initiate urination after surgery, in urinary infections, or for enlarged prostate. It may cause hypotension, cardiac rate changes, and bronchial spasms. (NCI04)
A slowly hydrolyzing muscarinic agonist with no nicotinic effects. Bethanechol is generally used to increase smooth muscle tone, as in the GI tract following abdominal surgery or in urinary retention in the absence of obstruction. It may cause hypotension, HEART RATE changes, and BRONCHIAL SPASM.
See also: Bethanechol (has active moiety).
Brand Name: Vulcanchem
CAS No.: 590-63-6
VCID: VC0521053
InChI: InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H
SMILES: CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Molecular Formula: C7H17ClN2O2
Molecular Weight: 196.67 g/mol

Bethanechol chloride

CAS No.: 590-63-6

Cat. No.: VC0521053

Molecular Formula: C7H17ClN2O2

Molecular Weight: 196.67 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bethanechol chloride - 590-63-6

Specification

CAS No. 590-63-6
Molecular Formula C7H17ClN2O2
Molecular Weight 196.67 g/mol
IUPAC Name 2-carbamoyloxypropyl(trimethyl)azanium;chloride
Standard InChI InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H
Standard InChI Key XXRMYXBSBOVVBH-UHFFFAOYSA-N
SMILES CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Canonical SMILES CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structural Characteristics

Bethanechol chloride (C₇H₁₇ClN₂O₂; molecular weight: 196.68 g/mol) features a quaternary ammonium group linked to a carbamate ester, rendering it resistant to hydrolysis by cholinesterases . Its IUPAC name, 2-[(aminocarbonyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride, reflects the beta-methyl substitution that enhances muscarinic selectivity . X-ray diffraction studies confirm a monoclinic crystal structure (space group P2₁/n) with unit cell dimensions a = 8.8749 Å, b = 16.4118 Å, c = 7.1373 Å, and β = 93.803° .

Table 1: Physicochemical Properties of Bethanechol Chloride

PropertyValueSource
Melting Point220°C
Solubility10 mg/mL in water
Chiral Centers1
Partition CoefficientLogP: -2.1 (hydrophilic)
StabilityHygroscopic; degrades above 40°C

Synthesis and Industrial Production

The synthesis involves reacting 1-(N,N,N-trimethylammonium)propan-2-ol with phosgene, followed by ammonolysis to form the carbamate ester . Industrial batches undergo purification via recrystallization from ethanol-water mixtures, yielding >99% purity as per USP standards .

Pharmacological Profile

Mechanism of Action

Bethanechol selectively activates M₃ muscarinic receptors in bladder detrusor and gastrointestinal smooth muscles, triggering Gq-protein-mediated phospholipase C activation . This increases intracellular Ca²⁺, inducing contractions without nicotinic effects . Its quaternary structure prevents blood-brain barrier penetration, minimizing central adverse effects .

Pharmacokinetics

  • Absorption: Oral bioavailability is ~5% due to poor GI absorption; subcutaneous administration achieves peak plasma concentrations in 15–30 minutes .

  • Metabolism: Minimal hepatic metabolism; 90% excreted unchanged in urine within 3 hours .

  • Half-Life: 0.7–1.2 hours (oral) vs. 0.5 hours (subcutaneous) .

Table 2: Dosage Regimens and Efficacy

IndicationDose RangeOnset (Oral)Duration
Postoperative Urinary Retention10–50 mg TID/QID30–90 min1–6 hours
Neurogenic Bladder Atony25–50 mg TID60–120 min4–6 hours
Xerostomia (Off-label)25 mg TID45–60 min3–4 hours
Sources:

Therapeutic Applications

Approved Indications

  • Urinary Retention: Postoperative/postpartum retention (70% efficacy in meta-analyses) .

  • Neurogenic Bladder: Increases detrusor pressure by 15–25 cm H₂O, reducing residual urine volume by 40–60% .

Off-Label Uses

  • Antidepressant-Induced Side Effects: Counteracts tricyclic antidepressant-induced urinary retention (response rate: 68% in retrospective studies) .

  • Radiation-Induced Xerostomia: Meta-analysis shows standardized mean difference (SMD) of 0.66 in saliva production post-radiotherapy .

Adverse Effects and Contraindications

Common Adverse Reactions

  • GI: Nausea (22%), diarrhea (15%), abdominal cramps (12%) .

  • Cardiovascular: Hypotension (8%), bradycardia (3%) .

Contraindications

  • Asthma, COPD (risk of bronchospasm) .

  • Mechanical GI/Urinary Obstruction (perforation risk) .

Recent Research and Clinical Trends

Radiation-Induced Salivary Dysfunction

A 2023 meta-analysis (n=170) demonstrated bethanechol’s efficacy in post-radiotherapy xerostomia:

  • WSS SMD: 0.66 (95% CI: 0.28–1.03; P<0.001) .

  • WRS SMD: 0.45 (95% CI: 0.04–0.86; P=0.03) .

Urologist Prescribing Patterns

A 2024 survey (n=630 urologists) revealed:

  • 50.48% prescribe bethanechol as first-line for postoperative retention .

  • 89.68% support sustained-release formulations for compliance .

Regulatory and Pharmaceutical Considerations

FDA Guidelines

  • Bioequivalence: AA-rated in Orange Book; in vitro dissolution testing suffices for generics .

  • Dosage Forms: Tablets (5–50 mg); subcutaneous solutions (5 mg/mL) .

Global Availability

  • Brands: Urecholine (US), Duvoid (Canada), Myotonine (EU) .

  • Cost: $0.50–$1.20 per 25 mg tablet (generic) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator